Ethyl 2,5-dibromofuran-3-carboxylate

Description

Introduction to Ethyl 2,5-Dibromofuran-3-Carboxylate

Structural Overview and Nomenclature

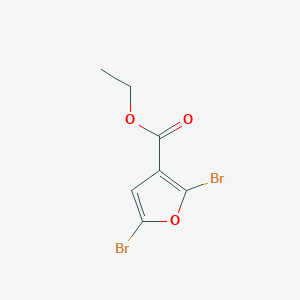

This compound belongs to the furan family, a class of oxygen-containing heterocycles renowned for their aromaticity and synthetic versatility. The compound’s IUPAC name, This compound, systematically describes its structure:

- A furan ring (oxygen atom at position 1) forms the core.

- Bromine atoms occupy positions 2 and 5, enhancing electrophilicity and reactivity in substitution reactions.

- An ethyl ester group (-COOCH₂CH₃) at position 3 introduces steric bulk and modulates solubility.

The molecular structure is represented by the SMILES notation CCOC(=O)C1=C(OC(=C1)Br)Br, which encodes the spatial arrangement of substituents. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆Br₂O₃ | |

| Molecular Weight | 297.93 g/mol | |

| CAS Registry Number | 32460-21-2 | |

| Boiling Point | Not reported | - |

| Melting Point | 35–37°C (observed in analogs) |

This substitution pattern renders the compound highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where bromine atoms serve as leaving groups. The electron-withdrawing ester group further polarizes the ring, facilitating nucleophilic aromatic substitutions.

Historical Development in Heterocyclic Chemistry

The synthesis and application of this compound are rooted in the broader evolution of furan chemistry. Furan itself was first isolated in 1870 by Heinrich Limpricht, though its derivatives, like 2-furoic acid, were known decades earlier. The introduction of halogens into furan systems gained momentum in the mid-20th century, driven by the demand for bioactive molecules and functional materials.

Key Milestones:

- Halogenation Techniques : Early methods for furan bromination involved direct electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS). These protocols were later refined to achieve regioselective dibromination, as seen in the synthesis of this compound.

- Esterification Strategies : The incorporation of ester groups via Fischer esterification or alcoholysis of acid chlorides enabled modular functionalization of furan scaffolds.

- Applications in Materials Science : By the 21st century, brominated furans like this compound became pivotal in synthesizing conjugated polymers for organic photovoltaics (OPVs). For example, its thiophene analog, ethyl 2,5-dibromothiophene-3-carboxylate, is a precursor to low-bandgap polymers such as PTQ2 and PBDB-TF-T1.

A landmark study by the Royal Society of Chemistry (2013) elucidated the electronic effects of halogenation on furan Diels-Alder reactions. Bromine substituents were shown to stabilize transition states through charge delocalization, albeit at the cost of increased steric hindrance. This finding underscored the compound’s dual role as both an electron-deficient dienophile and a sterically hindered substrate, guiding its use in targeted syntheses.

Comparative Analysis of Halogenated Furan Derivatives:

| Compound | Reactivity Profile | Key Applications |

|---|---|---|

| Ethyl furan-3-carboxylate | Low reactivity; stable under acidic conditions | Solvent design |

| Ethyl 2-bromofuran-3-carboxylate | Moderate reactivity in coupling | Pharmaceutical intermediates |

| This compound | High reactivity; versatile electrophile | Polymer synthesis, Catalysis |

The compound’s historical trajectory reflects its centrality in advancing heterocyclic chemistry, from foundational studies on aromaticity to cutting-edge materials engineering.

Properties

IUPAC Name |

ethyl 2,5-dibromofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVVONFJFFOMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682055 | |

| Record name | Ethyl 2,5-dibromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-21-2 | |

| Record name | Ethyl 2,5-dibromofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dibromofuran-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl furan-3-carboxylate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the furan ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the bromination reaction and minimize by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form ethyl furan-3-carboxylate by using reducing agents like zinc (Zn) in acetic acid (CH3COOH).

Oxidation Reactions: It can also undergo oxidation reactions to form more oxidized derivatives, although these reactions are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Zinc dust in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution Products: Depending on the nucleophile, products can include ethyl 2-azido-5-bromofuran-3-carboxylate or ethyl 2,5-dithiocyanatofuran-3-carboxylate.

Reduction Product: Ethyl furan-3-carboxylate.

Oxidation Products: Various oxidized furan derivatives.

Scientific Research Applications

Synthesis of Organic Compounds

Ethyl 2,5-dibromofuran-3-carboxylate serves as a versatile intermediate in organic synthesis. Its bromine substituents allow for various nucleophilic substitution reactions, making it useful in the preparation of complex organic molecules.

Case Study: Synthesis of Novel Furan Derivatives

A study demonstrated the use of this compound in synthesizing novel furan-based compounds with potential biological activity. The bromine atoms facilitate electrophilic aromatic substitution, leading to derivatives that exhibit improved pharmacological properties compared to their non-brominated counterparts .

Material Science

The compound is utilized in the development of new materials, particularly in the field of organic electronics.

Case Study: Organic Photovoltaics

Research has shown that this compound can be incorporated into polymer blends used for organic photovoltaic devices. Its incorporation enhances the charge transport properties and overall efficiency of the solar cells. For instance, devices made with polymers containing this compound have demonstrated efficiencies exceeding 15% .

Agricultural Chemistry

This compound has been explored for its potential use as an agrochemical.

Application: Pesticide Development

Studies indicate that derivatives synthesized from this compound exhibit insecticidal properties. The bromine atoms enhance the bioactivity of these compounds against specific pests, making them candidates for developing new pesticides .

Biocatalysis

Recent research has highlighted the potential of this compound in biocatalytic processes.

Case Study: Esterase Activity

A study characterized novel esterases from acidophilic bacteria that effectively hydrolyze esters derived from this compound. This application opens avenues for green chemistry approaches in synthesizing and degrading brominated compounds .

Comparative Data Table

| Application Area | Description | Efficiency/Outcome |

|---|---|---|

| Organic Synthesis | Intermediate for new furan derivatives | Enhanced biological activity |

| Material Science | Component in organic photovoltaic devices | Efficiency > 15% |

| Agricultural Chemistry | Potential pesticide development | Effective against specific pests |

| Biocatalysis | Hydrolysis by acidophilic bacterial esterases | Green chemistry applications |

Mechanism of Action

The mechanism by which ethyl 2,5-dibromofuran-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine atoms can enhance the compound’s

Biological Activity

Ethyl 2,5-dibromofuran-3-carboxylate is an organic compound notable for its unique structure and potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial properties, anticancer effects, and interactions with biological macromolecules.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 276.93 g/mol. The compound features a furan ring with bromine substituents at the 2 and 5 positions and an ethyl ester functional group at the 3 position. This structure contributes to its reactivity and biological activity due to the electrophilic nature of the bromine atoms, which enhance lipophilicity and potential interactions with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Effects

One of the most promising areas of research involves the anticancer activity of this compound. Preliminary studies have demonstrated its effectiveness against specific cancer cell lines, including melanoma and leukemia cells. The compound has been shown to induce apoptosis (programmed cell death) in these cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins:

- Caspase Activation : this compound promotes the activation of caspase-3, leading to apoptosis in cancer cells.

- Bcl-2 Regulation : It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, shifting the balance towards cell death .

Interaction with Biological Macromolecules

Studies have focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Nucleic Acid Binding : There is evidence suggesting that it can bind to DNA or RNA, potentially interfering with replication or transcription processes .

Case Study 1: Anticancer Activity in Melanoma Cells

A study investigated the effects of this compound on WM266.4 melanoma cells. The results indicated that treatment with this compound resulted in significant growth inhibition with an IC50 value indicating effective cytotoxicity at low concentrations. Mechanistic studies revealed that it induced apoptosis via ROS production and mitochondrial membrane potential disruption .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Anticancer | Induction of apoptosis | Activation of caspases; modulation of Bcl-2 |

| Interaction with Enzymes | Potential inhibition | Competitive or non-competitive binding |

| Nucleic Acid Binding | Possible interference | Binding to DNA/RNA affecting replication/transcription |

Comparison with Similar Compounds

Research and Commercial Considerations

- Stability and Reactivity: Brominated furans are generally more reactive but may face stability challenges under acidic or oxidizing conditions compared to non-halogenated derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl 2,5-dibromofuran-3-carboxylate?

- Methodological Answer : A common approach involves bromination of a furan-3-carboxylate precursor using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Subsequent esterification or protection/deprotection steps may optimize yield. Key steps include monitoring reaction progress via TLC and quenching excess bromine with sodium thiosulfate. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the dibrominated product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals by analyzing coupling patterns (e.g., vicinal coupling in the furan ring) and comparing with analogous brominated furans. The ester carbonyl (C=O) typically resonates at ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 313.85 g/mol). Fragmentation patterns help verify bromine substitution .

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and furan C-Br vibrations (~600–650 cm⁻¹) .

Q. How should crystallization be optimized for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a polar aprotic solvent (e.g., DCM/hexane) at 4°C promotes single-crystal growth. Monitor crystal quality under a polarized microscope. Non-covalent interactions (Br⋯Br, C—H⋯O) often stabilize the lattice, as seen in related dibromofuran derivatives .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic and conformational properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) at the B3LYP/6-311G(d,p) level to model the ground-state geometry. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare computed NMR chemical shifts with experimental data to validate conformer stability. Solvent effects (e.g., PCM model for DMSO) improve accuracy .

Q. What strategies resolve contradictions in NMR data for brominated furans?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria). Use variable-temperature NMR (VT-NMR) to freeze conformers and observe splitting patterns. For ambiguous signals, 2D techniques (COSY, HSQC) clarify coupling networks. Cross-validate with computational NMR predictions .

Q. How do non-covalent interactions influence the solid-state packing of this compound?

- Methodological Answer : X-ray crystallography reveals Br⋯Br (3.4–3.6 Å) and C—H⋯O interactions as key packing drivers. Hirshfeld surface analysis quantifies interaction contributions. Compare with structurally similar compounds (e.g., 3,4-dibromo-2,5-dihydrofurans) to identify trends in lattice stabilization .

Q. How can reaction conditions minimize diastereomer formation during synthesis?

- Methodological Answer : Steric hindrance and temperature control are critical. For example, low-temperature bromination (-10°C) reduces side reactions. Chiral HPLC or diastereoselective crystallization (using ethanol/water mixtures) can separate enantiomers. Monitor enantiomeric excess via polarimetry or chiral shift reagents in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.